1-[2-methoxy-2-(oxolan-3-yl)ethyl]sulfonyl-3-(1H-pyrazol-5-yl)piperidine
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Overview
Description
1-[2-methoxy-2-(oxolan-3-yl)ethyl]sulfonyl-3-(1H-pyrazol-5-yl)piperidine is a complex organic compound that features a piperidine ring substituted with a pyrazole moiety and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-methoxy-2-(oxolan-3-yl)ethyl]sulfonyl-3-(1H-pyrazol-5-yl)piperidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced through a condensation reaction between a hydrazine derivative and a 1,3-diketone.
Attachment of the Sulfonyl Group: The sulfonyl group can be introduced via a sulfonation reaction using a sulfonyl chloride reagent.
Formation of the Oxolan-3-yl Group: The oxolan-3-yl group can be introduced through a ring-opening reaction of an epoxide with a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-methoxy-2-(oxolan-3-yl)ethyl]sulfonyl-3-(1H-pyrazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[2-methoxy-2-(oxolan-3-yl)ethyl]sulfonyl-3-(1H-pyrazol-5-yl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or receptor binding.
Mechanism of Action
The mechanism of action of 1-[2-methoxy-2-(oxolan-3-yl)ethyl]sulfonyl-3-(1H-pyrazol-5-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target. The pathways involved can include signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-methoxy-2-(oxolan-3-yl)ethyl]sulfonyl-3-(1H-pyrazol-4-yl)piperidine
- 1-[2-methoxy-2-(oxolan-3-yl)ethyl]sulfonyl-3-(1H-pyrazol-3-yl)piperidine
Uniqueness
1-[2-methoxy-2-(oxolan-3-yl)ethyl]sulfonyl-3-(1H-pyrazol-5-yl)piperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the oxolan-3-yl group and the specific positioning of the pyrazole moiety contribute to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
1-[2-methoxy-2-(oxolan-3-yl)ethyl]sulfonyl-3-(1H-pyrazol-5-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O4S/c1-21-15(13-5-8-22-10-13)11-23(19,20)18-7-2-3-12(9-18)14-4-6-16-17-14/h4,6,12-13,15H,2-3,5,7-11H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUFSDXSMHANIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CS(=O)(=O)N1CCCC(C1)C2=CC=NN2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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